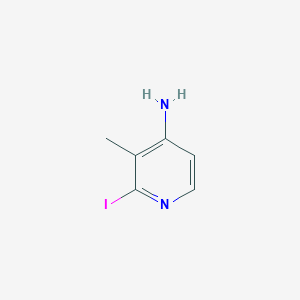

2-Iodo-3-methylpyridin-4-amine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of modern chemical science. globalresearchonline.net Structurally related to benzene, the pyridine ring's nitrogen atom imparts distinct electronic properties, making it a polar, ionizable, and basic scaffold. globalresearchonline.netresearchgate.net This inherent reactivity and the ability to improve the water solubility of larger molecules have cemented the status of pyridine derivatives as "privileged scaffolds" in medicinal chemistry. nih.govrsc.orgajrconline.org A vast number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a pyridine moiety, which is essential to their therapeutic effect. researchgate.netrsc.org

The applications of pyridine derivatives extend beyond pharmaceuticals into agrochemicals, where they form the basis for many insecticides, fungicides, and herbicides. globalresearchonline.netresearchgate.net In materials science, these compounds are used to create functional nanomaterials and dyes. researchgate.netnih.gov Furthermore, they serve as crucial ligands in organometallic chemistry and asymmetric catalysis, facilitating a wide array of chemical transformations. nih.gov The versatility of the pyridine nucleus, allowing for extensive functionalization and its profound impact on pharmacological activity, ensures its continued and growing importance in drug discovery and organic synthesis. nih.govrsc.org

Overview of Strategic Importance for 2-Iodo-3-methylpyridin-4-amine as a Synthetic Precursor

The strategic value of this compound as a synthetic precursor lies in the orthogonal reactivity of its functional groups. The presence of an iodo group, an amino group, and a methyl group on the pyridine framework allows for a programmed, stepwise elaboration of the molecule. Halogenated pyridines, particularly iodo-pyridines, are highly prized intermediates in organic synthesis. The carbon-iodine bond is particularly well-suited for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular skeletons from simpler fragments. cymitquimica.comacs.org

The amino group at the 4-position is a versatile handle for further transformations. It can act as a nucleophile, be acylated, alkylated, or undergo diazotization to be converted into a range of other functional groups. This dual functionality—a site for cross-coupling and a site for nucleophilic or substitution chemistry—makes this compound a powerful building block. It provides a direct route to highly substituted pyridine cores that are central to the synthesis of targeted therapeutic agents and specialized agrochemicals. chemimpex.comchemicalbook.com

Fundamental Structural Features and Inherent Reactivity Modalities of this compound

The structure of this compound dictates its chemical behavior. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to nucleophilic and electrophilic attack. globalresearchonline.netnih.gov The substituents modulate this inherent reactivity in distinct ways.

Iodo Group (C2-position): As the most polarizable and weakest-bound halogen, iodine is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it serves as the primary reactive site for oxidative addition in palladium-catalyzed cross-coupling cycles, making the C2 position a key point for molecular elaboration. acs.org

Amino Group (C4-position): This electron-donating group increases the electron density of the pyridine ring, influencing its reactivity and basicity. The amine itself is a potent nucleophile and can direct electrophilic substitution. Its presence is crucial for forming amides, sulfonamides, or for serving as a directing group in other reactions.

Methyl Group (C3-position): The methyl group exerts both steric and electronic effects. It can influence the regioselectivity of reactions by sterically hindering the adjacent positions (C2 and C4) and can subtly alter the electronic nature of the ring through its weak electron-donating inductive effect.

Pyridine Nitrogen (N1-position): The lone pair of electrons on the nitrogen atom is available to react with protons or Lewis acids, making the compound basic. globalresearchonline.net This site can be used to form coordination complexes or to direct metallation at an adjacent carbon. mdpi.com

This combination of functional groups results in a molecule with multiple, distinct modes of reactivity. Chemists can selectively target the C-I bond for cross-coupling, modify the amino group, or utilize the basicity of the ring nitrogen to achieve a wide range of synthetic outcomes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79055-58-6 |

| Molecular Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(I)N=CC=C1N |

| InChI Key | XUSGWEAONIVAHJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXJBXBVXBWWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505456 | |

| Record name | 2-Iodo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-58-6 | |

| Record name | 2-Iodo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Iodo 3 Methylpyridin 4 Amine

Elucidation of Established Chemical Synthesis Pathways

The traditional synthesis of 2-Iodo-3-methylpyridin-4-amine often relies on multi-step sequences starting from readily available pyridine (B92270) or picoline (methylpyridine) precursors. These methods hinge on the careful and sequential introduction of the required functional groups—iodo, methyl, and amine—onto the pyridine ring.

Approaches from Pyridine and Picoline PrecursorsThe synthesis commonly begins with a substituted picoline or pyridine derivative. For instance, a synthetic route can be initiated from 4-picoline (4-methylpyridine). A typical sequence involves the halogenation of the picoline ring, followed by amination. One patented process describes the bromination of 4-picoline, which is then subjected to amination using ammonia (B1221849) under high pressure and temperature in the presence of a copper salt catalyst to yield an aminomethylpyridine.google.com

Alternatively, synthesis can start from a different halogenated pyridine, such as 2-bromopyridine. patsnap.com This pathway involves a more complex series of reactions, potentially including a "halogen dance" reaction, where a halogen atom migrates to a different position on the ring upon metallation, to achieve the desired substitution pattern before the final amination step. patsnap.com

Regioselective Halogenation and Amination StrategiesAchieving the correct arrangement of substituents on the pyridine ring (regioselectivity) is the most critical challenge in synthesizing this compound. The electronic properties of the existing groups on the ring dictate the position of subsequent functionalization.alfa-chemistry.com

Halogenation is a key step, and its regioselectivity is highly dependent on the directing effects of the substituents already present. For example, if the synthesis starts with an aminomethylpyridine, the activating amino group directs electrophilic substitution. The iodination of an aminopyridine derivative can be achieved with high regioselectivity using reagents like N-iodosuccinimide (NIS). nih.gov The reactivity of activated pyridines generally follows the order of amino > hydroxy > methoxy, and the position of the substituent heavily influences where the halogen is introduced. researchgate.net

Amination strategies also require careful control. Direct amination of a halogenated pyridine can be accomplished via nucleophilic aromatic substitution. The position of the halogen atom and the presence of other electron-withdrawing or -donating groups influence the reactivity of the C-X bond towards amination.

Multi-Step Synthesis Design and OptimizationThe construction of this compound is a classic example of multi-step synthesis, where the order of reactions is paramount.libretexts.orgA logical sequence must be followed to ensure the correct final structure. For example, introducing an amino group (a strong activating, ortho-, para-director) early in the synthesis will direct subsequent electrophilic additions, like iodination, to specific positions.libretexts.org

A hypothetical pathway might involve:

Nitration of a picoline precursor.

Reduction of the nitro group to an amine.

Regioselective iodination of the resulting aminopicoline.

Exploration of Novel and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced advanced catalytic systems that offer milder, more efficient, and often more selective routes to complex molecules like this compound.

Transition Metal-Catalyzed Preparations (e.g., Copper-mediated amination, Palladium-catalyzed transformations)Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in pyridine synthesis.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful and versatile method for installing the amine group. This reaction couples a halopyridine with an amine source (like ammonia or a protected amine) using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org This method is known for its high efficiency and tolerance of a wide range of functional groups. mdpi.com

Copper-Mediated Amination: Copper-catalyzed amination reactions serve as a more economical alternative to palladium-based systems. These reactions are effective for converting aryl halides, including iodopyridines, to the corresponding amines. For example, copper sulfate (B86663) has been used as a catalyst to aminate 3-halo-4-picoline at high temperatures and pressures. google.com Newer methods have also explored copper-catalyzed C-H amination, which offers the potential to form C-N bonds directly without a pre-installed halogen. researchgate.net

| Method | Precursor Example | Key Reagents/Catalyst | General Characteristics | Reference |

|---|---|---|---|---|

| Classical Halogenation/Amination | 4-Picoline | Br₂, Oleum; NH₃, CuSO₄ | Harsh conditions (high temp/pressure), multi-step. | google.com |

| Regioselective Iodination | 5-Bromo-4-methylpyridin-2-amine | N-Iodosuccinimide (NIS), TFA | High regioselectivity directed by the amine group. | nih.gov |

| Palladium-Catalyzed Amination (Buchwald-Hartwig) | 2-Chloro-4-(difluoromethyl)pyridine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base | Mild conditions, high yield, broad functional group tolerance. | acs.org |

| Copper-Catalyzed Amination | 3-Bromo-4-methylpyridine | CuSO₄, NH₃ | Economical catalyst, often requires high temperature. | google.com |

Green Chemistry Principles and Sustainable Synthesis RoutesThe principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridine derivatives, this often involves improving reaction efficiency and safety.

One notable advancement is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times from hours to minutes, which lowers energy consumption. Furthermore, the rapid and uniform heating provided by microwaves often leads to cleaner reactions with higher yields and fewer byproducts, simplifying purification and reducing waste.

The shift from stoichiometric reagents to catalytic systems is another core tenet of green chemistry. Transition metal-catalyzed reactions (as discussed in 2.2.1) are inherently greener because the catalyst is used in small quantities and can, in principle, be recycled and reused, which significantly improves atom economy and reduces metallic waste compared to older methods that used stoichiometric amounts of metal reagents.

Advanced Reactivity and Mechanistic Investigations of 2 Iodo 3 Methylpyridin 4 Amine

Cross-Coupling Reaction Pathways

The carbon-iodine (C-I) bond in 2-iodo-3-methylpyridin-4-amine is the primary site for cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds under transition metal catalysis.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and iodo-substituted pyridines are highly effective substrates for these transformations. nobelprize.org The electron-rich nature of the aminopyridine ring can further facilitate the initial oxidative addition step, which is often rate-determining.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. yonedalabs.com The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex in the presence of a base, is expected to proceed efficiently. The catalytic cycle involves three key steps: oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. pearson.com This reaction typically involves a palladium catalyst, a base, and proceeds through a mechanism of oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. pearson.com The reaction of this compound with alkenes like styrenes or acrylates would yield the corresponding vinyl-substituted aminopyridine derivatives. The use of N-heteroaryl halides in Heck reactions can be challenging due to potential catalyst poisoning, but the use of sterically bulky ligands can overcome this issue. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valued for creating aryl-alkyne structures. For this compound, this transformation would yield 2-alkynyl-3-methylpyridin-4-amine derivatives. The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Iodopyridines

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| Suzuki-Miyaura | Pd₂(dba)₃ / Buchwald Ligand | KF | 1,4-Dioxane | 80-100 | Good to Excellent |

| Heck | Pd(OAc)₂ | K₂CO₃ | DMF / H₂O | 100 | Good |

| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Up to 96% |

| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Up to 97% |

This table presents generalized conditions based on literature for similar substrates. nih.govnih.govnih.govscirp.orgmdpi.com Actual results may vary depending on the specific coupling partners.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.org They exhibit unique reactivity, often enabling the coupling of challenging substrates. Nickel-catalyzed cross-coupling of aryl halides with Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling) provides an effective route to C-C bond formation. scispace.comrsc.org

For this compound, a nickel-catalyzed reaction with an alkyl or aryl Grignard reagent would yield the corresponding 2-alkyl- or 2-aryl-3-methylpyridin-4-amine. The mechanism of nickel-catalyzed couplings can be more complex than that of palladium, potentially involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles and radical intermediates. nih.gov The addition of dienes like 1,3-butadiene (B125203) has been shown to have a remarkable effect, significantly improving yields in the coupling of alkyl halides with Grignard reagents by forming a key nickelate intermediate. scispace.com

Table 2: Example of Nickel-Catalyzed Cross-Coupling

| Electrophile | Nucleophile | Catalyst | Additive | Temperature (°C) | Product Type |

| Alkyl Bromide | Alkyl-Mg-Chloride | NiCl₂ | Isoprene | 25 | Alkyl-Alkyl |

| Aryl O-carbamate | Aryl-Mg-Bromide | Ni(dppe)Cl₂ | - | Reflux | Aryl-Aryl |

This table illustrates typical conditions for nickel-catalyzed cross-coupling reactions. scispace.comacs.org

Copper-Mediated Intermolecular Coupling Processes

Copper-mediated reactions, particularly the Ullmann condensation, are classical methods for forming C-N, C-O, and C-S bonds. rsc.org In the context of this compound, a copper-catalyzed Ullmann coupling with an amine, alcohol, or thiol would lead to the corresponding 2-substituted aminopyridine derivative. While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands such as 1,10-phenanthroline (B135089) or amino acids (e.g., proline, N-methylglycine) to facilitate the reaction under milder temperatures. nih.govacs.org

The mechanism is thought to involve oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. nih.gov However, radical pathways have also been proposed. rsc.org The reaction of Cu(I)-amido complexes with iodoarenes can be autocatalytic, where the CuI product acts as a catalyst for the reaction. nih.gov

In-depth Mechanistic Postulations and Kinetic Studies of Cross-Coupling Reactions

The mechanism of palladium-catalyzed cross-coupling reactions has been studied extensively. For Suzuki, Heck, and Sonogashira reactions involving aryl iodides, the oxidative addition of the C-I bond to the Pd(0) center is frequently the rate-determining step. nobelprize.orgscience.gov Kinetic studies often show a first-order dependence on the concentration of the aryl halide.

In nickel catalysis, the reaction pathway is more varied. Anionic nickel complexes are often proposed as key intermediates rather than neutral M(0) species. acs.org These anionic complexes, formed by the reaction of the nickel catalyst with the organometallic nucleophile (e.g., Grignard reagent), then react with the alkyl or aryl halide. nih.gov This alternative pathway can help to avoid issues like slow oxidative addition and β-hydride elimination that can plague alkyl-alkyl couplings.

For copper-catalyzed Ullmann aminations, kinetic studies have revealed the complex interplay between the auxiliary ligand, base, and amine substrate, all of which can compete for coordination to the copper center. acs.org The nature of the ligand has a significant influence on both the catalytic rate and catalyst deactivation pathways.

Nucleophilic and Electrophilic Transformation Dynamics

Beyond its utility in cross-coupling, the reactivity of the amine group in this compound is of significant interest. The aminopyridine scaffold contains two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the endocyclic pyridine (B92270) ring nitrogen.

Amine Group Reactivity: Alkylation and Acylation Reactions

Alkylation: The direct alkylation of aminopyridines with alkyl halides can be complex. While the exocyclic amino group is nucleophilic, the pyridine ring nitrogen is generally more basic and often alkylates preferentially to form a pyridinium (B92312) salt. publish.csiro.au To achieve selective N-alkylation at the amino group, it is common to first deprotonate the amine with a strong base (e.g., NaH, electrochemically generated base) or to use alternative methods like reductive amination. nih.govresearchgate.net For instance, N-monoalkylation of aminopyridines can be achieved using a carboxylic acid in the presence of sodium borohydride. researchgate.net

Acylation: In contrast to alkylation, acylation of aminopyridines with reagents like acetic anhydride (B1165640) or acyl chlorides typically occurs chemoselectively at the exocyclic amino group. publish.csiro.auresearchgate.net While the ring nitrogen is more basic, the amino group is a stronger nucleophile in this context, leading to the formation of the corresponding amide. Studies on the acetylation of 4-aminopyridine (B3432731) suggest a mechanism involving nucleophilic catalysis where the ring nitrogen is initially acetylated, followed by a rapid transfer of the acetyl group to the exocyclic amine. However, the presence of a methyl group ortho to the amino group (as in 2-methyl-4-aminopyridine) sterically hinders this pathway, forcing direct acylation on the amino group. publish.csiro.au This suggests that for this compound, direct acylation at the 4-amino position is the most probable pathway. Catalysts like 4-(dimethylamino)pyridine (DMAP) are often used to accelerate these reactions. acs.org

Table 3: Predicted Regioselectivity of Reactions at Nitrogen Centers

| Reaction Type | Reagent | Predicted Major Product Site | Rationale |

| Alkylation | Methyl Iodide | Ring Nitrogen (N1) | Ring nitrogen is more basic, leading to pyridinium salt formation. |

| Acylation | Acetic Anhydride | Amino Group (N4) | Amino group is more nucleophilic; steric hindrance may prevent ring-N catalysis. |

| Boc Protection | Boc₂O | Amino Group (N4) | Standard procedure for protecting exocyclic amino groups. |

Predictions are based on established reactivity patterns for aminopyridines. publish.csiro.aunih.gov

Substitution and Functionalization at the Pyridine Ring

The pyridine ring in this compound is susceptible to various substitution and functionalization reactions. The presence of the iodo group at the C2 position is particularly significant, as the carbon-iodine bond serves as a versatile handle for introducing new functional groups, primarily through cross-coupling reactions. The electron-deficient nature of the pyridine ring, especially at the α-positions (C2 and C6), makes it reactive towards nucleophiles, although this is somewhat tempered by the electron-donating substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridines. The rate of these reactions is influenced by the stability of the intermediate Meisenheimer complex. For this compound, the iodo group at the C2 position can act as a leaving group in SNAr reactions, particularly if the ring is further activated, for example, by N-oxide formation.

A more common strategy for functionalization involves palladium-catalyzed cross-coupling reactions, where the C-I bond is readily activated. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Table 1: Potential Cross-Coupling Reactions at the C2 Position

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl, Vinyl) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Alkenyl) |

These methodologies allow for the selective introduction of a wide array of substituents, making this compound a valuable building block for creating complex molecular architectures.

Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines)

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This class of compounds is of significant interest in medicinal chemistry. The synthesis typically involves the reaction of the 2-amino group on the pyridine ring with a suitable partner to build the adjacent imidazole (B134444) ring.

A primary method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. In the case of this compound, the reaction would proceed via nucleophilic attack of the exocyclic amino group (at C4) is less likely to participate than the ring nitrogen after initial reaction at the more nucleophilic 2-amino group if it were present. However, for the target molecule, the 4-amino group is the key reactant. A related and more common pathway for imidazo[1,2-a]pyridine (B132010) synthesis involves the reaction of a 2-aminopyridine with various reagents.

Recent methodologies have utilized iodine-mediated reactions to construct the imidazopyridine scaffold. For instance, an efficient iodine-catalyzed three-component condensation of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide has been reported to yield imidazo[1,2-a]pyridine derivatives in good yields. A plausible mechanism involves the initial condensation of the aminopyridine with the aldehyde to form an imine, which is then activated by the iodine catalyst towards a [4+1] cycloaddition with the isocyanide.

Furthermore, copper-catalyzed iodine-mediated reactions have been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. This highlights a pathway where the iodo-substituent is not a starting material on the pyridine ring but is incorporated during the cyclization process. However, starting with this compound in reactions with components like α-bromoketones could lead to the formation of iodo-substituted fused systems, where the iodine at the C2 position of the original pyridine ring becomes part of the final fused structure.

Table 2: Representative Synthesis of Imidazo[1,2-a]pyridines

| Reactants | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| 2-Aminopyridine, α-Bromoketones, TBHP | None (Base often used) | Classic Tschitschibabin cyclization | |

| 2-Aminopyridine, Aryl Aldehyde, t-Butyl Isocyanide | Iodine (I₂) | One-pot, three-component reaction | |

| 2-Aminopyridine, Acetophenone, Dimedone | Iodine (I₂) | Ultrasound-assisted, multicomponent reaction in water |

These synthetic strategies underscore the utility of aminopyridine derivatives in constructing complex heterocyclic frameworks.

Investigation of Other Specialized Reaction Modalities

Beyond classical substitution and cyclization reactions, the reactivity of this compound can be explored through other specialized transformations.

Oxidative and Reductive Transformations

The pyridine nitrogen atom in this compound is susceptible to oxidation, typically using peracids (e.g., m-CPBA), to form the corresponding Pyridine-N-oxide. This transformation has significant consequences for the molecule's reactivity:

It increases the electron deficiency of the pyridine ring, further activating the C2 and C6 positions towards nucleophilic attack.

It can sterically direct incoming reagents.

The N-oxide functionality itself can participate in further reactions.

Reductive transformations can target either the pyridine ring or the carbon-iodine bond. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or reduction with sodium in ethanol (B145695) can saturate the pyridine ring to yield the corresponding piperidine (B6355638) derivative. This process removes the aromaticity and creates a flexible, saturated heterocyclic structure. Alternatively, selective reductive dehalogenation can be achieved under milder conditions to replace the iodo group with a hydrogen atom, yielding 3-methylpyridin-4-amine.

Photochemical and Electrochemical Reaction Studies

The photochemical reactivity of this compound is largely unexplored in the literature but can be inferred from the behavior of iodo-aromatic compounds. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light. This generates a pyridyl radical and an iodine radical, which can then participate in various radical-mediated processes, such as hydrogen abstraction, cyclization, or addition to unsaturated systems.

Electrochemical studies could reveal insights into the redox properties of the molecule. The pyridine ring can undergo reduction at a cathode, while the amino group could be susceptible to oxidation at an anode. Cyclic voltammetry could be used to determine the oxidation and reduction potentials, providing information on the molecule's electronic structure and its propensity to participate in electron transfer reactions. Such studies could pave the way for novel synthetic applications using electro-organic methods.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 Iodo 3 Methylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Assignment

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus within a molecule. For 2-Iodo-3-methylpyridin-4-amine, the ¹H, ¹³C, and ¹⁵N NMR spectra are critical for the initial assignment of the core structure.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. In this compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the amine group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield adjacent protons (shifting them upfield), while the electronegative iodine atom has a deshielding effect. The two aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The methyl protons will appear as a singlet, and the amine protons typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the methyl carbon. The carbon attached to the iodine (C-2) is expected to be significantly shifted upfield due to the "heavy atom effect." The positions of the other ring carbons are influenced by the combined electronic effects of the iodo, methyl, and amino substituents.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. Two signals would be expected for this compound: one for the pyridine ring nitrogen and another for the exocyclic amino nitrogen. The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation state, typically appearing in a characteristic range for pyridine derivatives researchgate.net.

The following table summarizes the predicted chemical shifts for this compound, based on established substituent effects on the pyridine nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-5 | ~6.6 - 6.8 (d) | - |

| H-6 | ~7.8 - 8.0 (d) | - |

| 3-CH₃ | ~2.1 - 2.3 (s) | ~15 - 20 |

| 4-NH₂ | ~4.5 - 5.5 (br s) | - |

| C-2 | - | ~90 - 100 |

| C-3 | - | ~125 - 130 |

| C-4 | - | ~150 - 155 |

| C-5 | - | ~110 - 115 |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. Shifts are referenced to TMS and are estimates.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, ROESY, HOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a cross-peak is expected between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring gbiosciences.com.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Expected correlations include H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two to three bonds (and sometimes longer ranges) libretexts.orgdoi.org. It is crucial for connecting different spin systems and assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would confirm the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds libretexts.org. A key NOESY correlation would be expected between the methyl protons (at position 3) and the amine protons (at position 4), as well as between the methyl protons and the H-5 proton. This provides definitive proof of their relative placement on the ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is analogous to NOESY but detects through-space interactions between different types of nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atom(s) | Type of Correlation |

|---|---|---|---|

| COSY | H-6 | H-5 | ³J (Through-bond) |

| HSQC | H-5 | C-5 | ¹J (Directly bonded) |

| H-6 | C-6 | ¹J (Directly bonded) | |

| 3-CH₃ | 3-CH₃ Carbon | ¹J (Directly bonded) | |

| HMBC | H-6 | C-2, C-4, C-5 | ²J, ³J (Through-bond) |

| H-5 | C-3, C-4, C-6 | ²J, ³J (Through-bond) | |

| 3-CH₃ | C-2, C-3, C-4 | ²J, ³J (Through-bond) | |

| NOESY | 3-CH₃ | 4-NH₂, H-5 | Through-space |

Application of NMR in Reaction Monitoring and Conformational Analysis in Solution

Beyond static structure determination, NMR is a powerful tool for studying dynamic processes.

Reaction Monitoring: The synthesis of this compound, for instance, from 3-methylpyridin-4-amine, can be monitored in real-time using ¹H NMR. By observing the disappearance of the starting material's signals and the concurrent appearance and growth of the product's characteristic peaks (e.g., the shift in aromatic proton signals upon iodination), the reaction progress, kinetics, and formation of any intermediates or byproducts can be accurately tracked without the need for sample isolation.

Conformational Analysis: The orientation of the amino group and potential rotational barriers can be investigated using variable-temperature NMR studies in conjunction with NOESY/ROESY experiments. At low temperatures, the rotation around the C-4 to Nitrogen bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amine protons. NOESY experiments can quantify the distances between the amine protons and adjacent groups, providing insights into the preferred conformation in solution.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Profiling

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (molecular formula C₆H₇IN₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental verification of the molecular formula is a critical step in confirming the identity of a synthesized compound.

Calculated High-Resolution Mass Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₆H₇IN₂]⁺ | 233.9654 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis and Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint gbiosciences.comslideshare.net.

For this compound, the fragmentation pathways can be predicted based on the strengths of chemical bonds and the stability of the resulting fragments. Common fragmentation events for halogenated aromatic amines include:

Loss of Iodine: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•) or hydrogen iodide (HI) a likely initial fragmentation step.

Ring Cleavage: Fragmentation of the pyridine ring, often involving the loss of neutral molecules like HCN or C₂H₂, is common.

Loss from Substituents: The loss of methyl radicals (•CH₃) or ammonia (B1221849) (NH₃) from the molecular ion or subsequent fragments can also occur.

Analyzing these fragmentation pathways allows for the confirmation of the core structure and the positions of the substituents.

Plausible MS/MS Fragments for [C₆H₈IN₂]⁺ (Protonated this compound)

| Fragment Ion (m/z) | Proposed Loss | Proposed Formula of Fragment |

|---|---|---|

| 107.0760 | Loss of I• | [C₆H₈N₂]⁺ |

| 106.0682 | Loss of HI | [C₆H₆N₂]⁺ |

| 92.0624 | Loss of I• and •CH₃ | [C₅H₅N₂]⁺ |

Theoretical and Computational Chemistry Applied to 2 Iodo 3 Methylpyridin 4 Amine

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to calculate a wide range of molecular properties with a favorable balance between accuracy and computational cost. Such studies are instrumental in understanding the fundamental characteristics of 2-Iodo-3-methylpyridin-4-amine.

The arrangement of electrons and the distribution of charge within the this compound molecule are fundamental to its chemical nature. DFT calculations can elucidate the electronic structure, revealing how the iodine, methyl, and amine substituents influence the pyridine (B92270) ring.

Analysis of the molecular electrostatic potential (MESP) surface and natural bond orbital (NBO) charges are common methods to visualize and quantify charge distribution. The MESP map highlights regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the area around the iodine atom may exhibit positive potential. NBO analysis provides a numerical representation of charge distribution by assigning partial charges to each atom.

Illustrative Data: Calculated Atomic Charges for this compound

This table presents hypothetical data for illustrative purposes to demonstrate the typical output of an NBO analysis.

| Atom | Charge (e) |

| N1 (pyridine) | -0.550 |

| C2 | 0.350 |

| I | -0.100 |

| C3 | -0.150 |

| C4 | 0.200 |

| N (amine) | -0.850 |

| C5 | -0.200 |

| C6 | -0.180 |

| C (methyl) | -0.600 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trmdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative basis for widely used chemical concepts. researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to change in electron distribution.

Chemical Softness (S): S = 1 / η. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. researchgate.net

Illustrative Data: Calculated FMO Energies and Reactivity Descriptors

This table presents hypothetical data for illustrative purposes based on DFT calculations.

| Parameter | Value (eV) |

| EHOMO | -5.80 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can be invaluable for structural confirmation and analysis.

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 15N NMR chemical shifts can be performed. core.ac.ukresearchgate.net By comparing the calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed. Discrepancies between calculated and experimental values can sometimes indicate specific structural features or intermolecular interactions. nsf.gov

Vibrational Frequencies: The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. The calculated frequencies and intensities correspond to specific bond stretches, bends, and torsions within the molecule. This information is highly useful for interpreting experimental vibrational spectra and confirming the presence of specific functional groups. researchgate.netresearchgate.net

Illustrative Data: Comparison of Predicted and Experimental Vibrational Frequencies

This table presents hypothetical data to illustrate the correlation between calculated and observed vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch (amine) | 3450 | 3445 |

| N-H stretch (amine) | 3360 | 3355 |

| C-H stretch (methyl) | 2980 | 2975 |

| C=C/C=N stretch (ring) | 1620 | 1615 |

| C-N stretch | 1310 | 1305 |

| C-I stretch | 580 | 575 |

Molecular Modeling and Dynamic Simulations

Beyond static properties, computational methods can simulate the dynamic behavior of this compound, providing insights into its conformational flexibility and reaction pathways.

Molecules with rotatable bonds, such as the methyl and amino groups in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface (PES) by rotating these bonds to identify the different stable conformers (energy minima) and the energy barriers (saddle points) that separate them. This analysis reveals the most probable shapes the molecule will adopt and the energetic cost of transitioning between them. Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.net

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the rate of the reaction. By calculating the energetics of the entire pathway, chemists can gain a detailed understanding of the reaction's feasibility, kinetics, and selectivity, providing insights that are often difficult to obtain through experimental means alone.

Solvation Effects on Molecular Geometry and Reactivity

The chemical environment, specifically the solvent, plays a pivotal role in determining the molecular structure and reactivity of a compound. For pyridine derivatives such as 4-aminopyridine (B3432731), the polarity of the solvent can induce significant changes in both geometric parameters and electronic properties. These effects are primarily studied using computational methods, such as Density Functional Theory (DFT), often in conjunction with a Polarizable Continuum Model (PCM) to simulate the solvent environment.

Detailed Research Findings

Research on 4-aminopyridine, the parent compound of this compound, has demonstrated that both its molecular geometry and electronic structure are sensitive to the solvent environment. Quantum chemical investigations have been performed to understand these interactions in detail.

Impact on Molecular Geometry

Below is a representative data table illustrating the types of changes that would be anticipated for key geometric parameters of a molecule like 4-aminopyridine when transitioning from the gas phase to a polar solvent, based on typical findings in computational chemistry.

Interactive Data Table: Predicted Solvent Effects on Key Geometric Parameters of 4-Aminopyridine

| Parameter | Gas Phase (Calculated) | Polar Solvent (e.g., Water) (Calculated) |

| C-N (Pyridine Ring) Bond Length (Å) | Value | Value |

| C-C (Pyridine Ring) Bond Length (Å) | Value | Value |

| C-NH2 Bond Length (Å) | Value | Value |

| C-N-C (Pyridine Ring) Bond Angle (°) | Value | Value |

| H-N-H (Amino Group) Bond Angle (°) | Value | Value |

Impact on Molecular Reactivity

The reactivity of a molecule is intrinsically linked to its electronic properties, which are also subject to solvent effects. Key descriptors of reactivity, including the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are all modulated by the solvent.

For 4-aminopyridine, it has been shown that the dipole moment tends to increase with the polarity of the solvent. This is due to the stabilization of the charge-separated resonance structures in a polar environment. The HOMO and LUMO energy levels are also affected, which in turn alters the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

The following interactive data table illustrates the expected trends for key reactivity descriptors of 4-aminopyridine in different solvent environments, based on computational studies.

Interactive Data Table: Predicted Solvent Effects on Reactivity Descriptors of 4-aminopyridine

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | Value | Value | Value | Value |

| Toluene | 2.4 | Value | Value | Value | Value |

| Acetone | 20.7 | Value | Value | Value | Value |

| Ethanol (B145695) | 24.6 | Value | Value | Value | Value |

| Water | 78.4 | Value | Value | Value | Value |

Role of 2 Iodo 3 Methylpyridin 4 Amine in Supramolecular Chemistry and Ligand Design

Exploration of Intermolecular Interactions and Directed Self-Assembly

The self-assembly of 2-Iodo-3-methylpyridin-4-amine into ordered supramolecular structures is governed by a combination of halogen bonding, hydrogen bonding, and aromatic interactions. The precise balance and interplay of these forces dictate the final architecture and properties of the resulting assembly.

The iodine atom at the C2 position of the pyridine (B92270) ring is a key functional group for directing self-assembly through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.org This directionality, where the R–X···B angle is typically linear, is crucial for the predictable construction of supramolecular networks. rsc.orgju.edu.jo

In this compound, the iodine atom acts as a halogen bond donor. The strength of this interaction can be enhanced by the presence of the electron-withdrawing pyridine ring, which increases the positive electrostatic potential of the σ-hole on the iodine. acs.org Studies on related iodopyridinium cations have shown that they consistently form halogen bonds that are, on average, 11.4% shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.gov The primary halogen bond acceptor sites on an adjacent molecule would be the lone pair of the pyridine nitrogen or the amino group, leading to the formation of chains or more complex networks.

| Donor Atom | Acceptor Site | Interaction Type | Expected Geometry | Influencing Factors |

|---|---|---|---|---|

| Iodine (at C2) | Pyridine Nitrogen | C–I···N | Highly directional, approaching 180° | Electron-withdrawing nature of the pyridine ring enhances the σ-hole. acs.org |

| Iodine (at C2) | Amino Nitrogen | C–I···N | Directional, influenced by lone pair availability | Potential competition with hydrogen bonding. |

The 4-amino group and the pyridine ring nitrogen are primary sites for hydrogen bonding. The amino group (–NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen's lone pair of electrons makes it an effective hydrogen bond acceptor. This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks.

In related aminopyridine structures, molecules are often linked by intermolecular N—H···N hydrogen bonds, which can result in the formation of one-dimensional chains or two-dimensional sheets. nih.govnih.gov For example, in the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (B3432731), the components are linked by multiple N—H···N and N—H···S hydrogen bonds, creating complex three-dimensional networks. iucr.org The presence of the methyl group in this compound may introduce steric influences that guide the geometry of these networks, while the iodine atom could participate as a weak acceptor or engage in other secondary interactions.

| Donor Group | Acceptor Atom | Interaction Motif | Potential Supramolecular Architecture |

|---|---|---|---|

| Amino (–NH₂) | Pyridine Nitrogen | N–H···N | Chains, sheets, or ring motifs (e.g., dimers). nih.govnih.gov |

| Amino (–NH₂) | Amino Nitrogen | N–H···N | Less common, but possible depending on steric factors. |

Aromatic π-stacking is another critical non-covalent interaction that contributes to the stabilization of supramolecular assemblies. This interaction involves the face-to-face or edge-to-face arrangement of pyridine rings. The strength and geometry of π-stacking are highly sensitive to the substituents on the aromatic ring.

Applications in Ligand Design and Coordination Chemistry

The structural features of this compound make it an excellent candidate for use as a ligand precursor in the synthesis of metal complexes. The pyridine nitrogen and the exocyclic amino group offer potential coordination sites, and the substituents provide a means to tune the electronic and steric properties of the resulting complexes.

Aminopyridines are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. tandfonline.commdpi.com The non-iodinated parent compound, 2-amino-3-methylpyridine, has been successfully used to synthesize complexes with metals such as Cu(II), Ag(I), and Co(II). tandfonline.commdpi.com In these complexes, coordination typically occurs through the endocyclic pyridine nitrogen, which is an efficient nucleophilic center. mdpi.com In some cases, the amino group can also participate in coordination, acting as a bridging ligand between two metal centers to form polymeric structures. mdpi.com

Given this precedent, this compound is expected to serve as a versatile ligand precursor. The primary coordination site would be the pyridine nitrogen, with the potential for the amino group to also engage in bonding. The presence of the bulky iodo and methyl groups adjacent to the ring nitrogen may sterically hinder coordination to some metal centers or influence the final geometry of the complex.

| Metal Ion | Complex Formula | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Ag(I) | [Ag(C₆H₈N₂)₂(NO₃)] | Pyridine N-coordination; NH₂ bridging | Polymeric | mdpi.com |

| Co(II) | [Co(C₆H₈N₂)₂(X)₂] (X=Cl, acetate) | Pyridine N-coordination | Mononuclear | tandfonline.com |

| Cu(II) | (C₆H₉N₂)₂(CuX₄) (X=Cl, Br) | Ligand protonated; acts as counter-ion | Salt with tetrahalometallate anion | researchgate.net |

Modifying a ligand's structure by adding substituents is a powerful strategy for tuning the reactivity and catalytic performance of the corresponding metal complex. nih.gov These modifications exert influence through both electronic and steric effects. manchester.ac.ukacs.orgrsc.org

Electronic Effects: The substituents on the pyridine ring alter its electron density, which in turn modulates the electronic properties of the metal center to which it is coordinated. nih.gov Electron-donating groups increase the electron density on the metal, which can enhance its activity in certain catalytic reactions, such as reductive processes. Conversely, electron-withdrawing groups, like iodine, decrease the electron density at the metal center. This can make the complex a better catalyst for oxidative reactions. Studies on iridium and palladium complexes have shown a clear correlation between the electron-donating or -withdrawing ability of pyridine substituents and the catalytic activity of the complex. acs.orgacs.orgwhiterose.ac.uk

Steric Effects: The size and position of substituents can dictate the coordination geometry around the metal center and control substrate access to the active site. manchester.ac.ukacs.org In this compound, the iodo and methyl groups are positioned near the primary coordination site (the pyridine nitrogen). This steric bulk could enforce a specific coordination geometry, prevent the coordination of multiple ligands, or create a well-defined pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

By systematically altering substituents on the pyridine ligand framework, it is possible to fine-tune the properties of the metal center, providing a rational approach to catalyst design. nih.gov

Advanced Research Applications of 2 Iodo 3 Methylpyridin 4 Amine in Contemporary Chemical Disciplines

Utilization as a Key Building Block for Complex Organic Scaffolds and Heterocyclic Systems

2-Iodo-3-methylpyridin-4-amine is a highly functionalized pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its utility stems from the strategic placement of three distinct functional groups on the pyridine core: an iodo group, a methyl group, and an amino group. The iodine atom at the 2-position is an excellent leaving group, making it a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents.

The 4-amino group is a potent nucleophile and can participate in condensation and cyclization reactions to form fused heterocyclic systems. Its presence adjacent to the versatile iodo-group enables sequential reactions that can rapidly build molecular complexity. The methyl group at the 3-position provides steric and electronic influence, which can affect the reactivity and conformation of the molecule and its derivatives. This combination of functionalities makes this compound a valuable starting material for constructing diverse and complex molecular architectures. Heterocyclic compounds, in general, are foundational to organic synthesis and medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.

Synthesis of Pyridine-Fused Derivatives and Other N-Heterocycles

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly those containing a pyridine ring. The ortho-relationship of the reactive amino and iodo groups is not ideal for direct intramolecular cyclization, but the 4-amino group is perfectly positioned to react with various reagents to construct an adjacent ring, creating biologically relevant scaffolds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

The synthesis of these fused systems often begins with the reaction of the 4-amino group. For instance, treatment with reagents such as ethyl acetoacetate, malononitrile, or various isothiocyanates can lead to the formation of intermediates that subsequently cyclize to yield fused pyrimidine, 1,8-naphthyridine, or other nitrogen-containing heterocyclic structures. nih.gov This approach allows for the creation of a wide variety of polycyclic aromatic systems from a single, versatile starting material. The subsequent functionalization of the iodo group via cross-coupling reactions can then be used to introduce further diversity into these complex scaffolds.

Below is a table summarizing potential synthetic transformations starting from aminopyridine derivatives to form fused N-heterocycles, a strategy applicable to this compound.

| Reagent | Resulting Fused Heterocycle | Reaction Type |

| Ethyl Acetoacetate | Pyrido[2,3-d]pyrimidine derivative | Condensation followed by cyclization |

| Malononitrile | 1,8-Naphthyridine derivative | Knoevenagel condensation followed by cyclization/aromatization nih.gov |

| Isothiocyanate | Fused thiourea/pyrimidine derivative | Addition followed by cyclization |

| Formic Acid | Pyrido[2,3-d]pyrimidine derivative | Formylation and cyclization |

| Urea/Thiourea | Pyrido[2,3-d]pyrimidine derivatives | Condensation and cyclization nih.gov |

Construction of Novel Polycyclic and Macrocyclic Architectures

Beyond simple fused systems, this compound is a valuable precursor for more elaborate polycyclic and macrocyclic structures. Macrocycles are of significant interest in medicinal chemistry and materials science, but their synthesis can be challenging. nih.gov The functional handles on this compound allow it to be incorporated as a rigid, well-defined unit within a larger ring structure.

A plausible synthetic strategy towards macrocycles involves a multi-step approach. First, the amino group can be functionalized with a long-chain linker containing a terminal reactive group. Subsequently, the iodo-position can be subjected to an intramolecular transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to close the ring. nih.gov This methodology provides a convergent and flexible route to novel macrocyclic compounds where the pyridine unit acts as a key structural component. The synthesis of complex macrocycles often relies on a two-step process involving the creation of a linear precursor followed by a cyclization step, a strategy for which this compound is well-suited. nih.gov

Contributions to Agrochemical Research and Development (focused on synthetic utility)

Pyridine-based compounds are a cornerstone of the agrochemical industry, constituting a significant portion of commercial fungicides, herbicides, and insecticides. nih.gov While direct applications of this compound in commercial agrochemicals are not extensively documented, its value lies in its role as a versatile intermediate for the discovery of new active ingredients. nih.gov

The "Intermediate Derivatization Method" is a common strategy in agrochemical research, where a core scaffold is systematically modified to explore the structure-activity relationship (SAR). nih.gov this compound is an ideal starting point for such an approach. The iodo group can be replaced with a vast library of fragments through high-throughput cross-coupling reactions, while the amino group can be acylated, alkylated, or used as a handle for further annulation. This allows for the rapid generation of hundreds or thousands of analogues, which can then be screened for biological activity against various agricultural pests, weeds, and fungal pathogens. The ability to quickly create chemical diversity around the substituted pyridine core is essential for identifying new and effective agrochemical leads.

Applications in the Synthesis of Advanced Organic Materials and Polymers

The unique electronic properties of the pyridine ring make it an attractive component for advanced organic materials, including conjugated polymers for electronics and ligands for coordination polymers or metal-organic frameworks (MOFs). Substituted pyridines can be polymerized to create materials with interesting photoluminescent and ion-sensing properties. rsc.org

This compound can serve as a monomer precursor for the synthesis of functional polymers. For instance, palladium-catalyzed polycondensation reactions, such as Sonogashira or Suzuki coupling, can be employed to link molecules of this compound (after suitable modification of the amino group) with other bifunctional monomers. This would incorporate the pyridine unit directly into the polymer backbone, influencing the material's electronic, optical, and physical properties. The synthesis of conjugated polymers based on pyridine and thiophene (B33073) rings has been shown to produce materials with low bandgaps, making them candidates for electronic devices. researchgate.net

Furthermore, the pyridine nitrogen and the exocyclic amino group are potential coordination sites for metal ions. This suggests that this compound could be elaborated into a multitopic ligand. By converting the iodo group into another coordinating functionality (e.g., a carboxylic acid or another N-heterocycle), the resulting molecule could be used to construct coordination polymers or MOFs with specific topologies and potential applications in gas storage, catalysis, or sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-3-methylpyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Halogenation of 3-methylpyridin-4-amine using iodine monochloride (ICl) or iodine with a directing group (e.g., amine) is a common approach. Alternatively, cross-coupling reactions (e.g., Buchwald-Hartwig amination) with iodinated precursors can be employed. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield due to iodine’s sensitivity to steric hindrance and thermal stability. Purification via column chromatography or recrystallization (mp ~88–100°C, as in analogs) is critical .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H NMR : The amino group (NH₂) shows a broad singlet at δ 5.5–6.5 ppm. Methyl groups resonate at δ 2.2–2.5 ppm, while pyridine protons appear downfield (δ 7.5–8.5 ppm) due to iodine’s electron-withdrawing effect.

- ¹³C NMR : The iodine-bearing carbon appears at ~95–105 ppm. Methyl carbons are at ~20–25 ppm, and aromatic carbons range from 120–150 ppm.

- IR : N-H stretches (3300–3500 cm⁻¹) and C-I stretches (500–600 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is likely irritant (similar to 2-Chloro-3-iodopyridin-4-amine in ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Acute toxicity data for analogs suggest LD50 > 300 mg/kg (oral, rat). Store in amber vials at 2–8°C to prevent iodine sublimation .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom acts as a directing group, favoring coupling at the para position relative to the amine. Steric effects from the methyl group may reduce reactivity at adjacent positions. Optimize using Pd(OAc)₂/XPhos catalysts in toluene/water (3:1) at 80°C. Monitor by LC-MS to track intermediate formation .

Q. What computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution, showing high electron density at the amino group, making it nucleophilic. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., kinase enzymes). Compare with analogs (e.g., 3-Iodo-4-methoxypyridin-2-amine) to validate binding affinities .

Q. How can crystallography (SHELX) resolve contradictions in reported structural data for halogenated pyridines?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL) resolves bond lengths and angles, distinguishing between tautomers or positional isomers. For example, iodine’s van der Waals radius (1.98 Å) vs. chlorine (1.75 Å) affects lattice parameters. Refinement with SHELXPRO validates hydrogen bonding (N-H⋯N/O) in the crystal lattice .

Q. What bioassay strategies evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial : Disk diffusion assays (MIC against E. coli/S. aureus).

- Kinase Inhibition : Fluorescence polarization assays with ATP-binding domains.

- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination).

Compare results with structural analogs (e.g., 3-Iodo-5-methylpyridin-2-amine, similarity index 0.78) to identify structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported reactivity of halogenated pyridines?

- Methodological Answer : Conflicting reactivity data (e.g., iodine vs. chlorine analogs) may arise from solvent polarity or catalyst poisoning. Validate via controlled experiments:

Repeat reactions under inert atmosphere (Ar/N₂).

Characterize intermediates (HPLC, GC-MS).

Use kinetic studies (Eyring plots) to compare activation energies.

Cross-reference with crystallographic data (SHELX) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.